3-Bromobenzenesulfonyl fluoride

Catalog No.
S813722
CAS No.
454-65-9
M.F
C6H4BrFO2S
M. Wt
239.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromobenzenesulfonyl fluoride

CAS Number

454-65-9

Product Name

3-Bromobenzenesulfonyl fluoride

IUPAC Name

3-bromobenzenesulfonyl fluoride

Molecular Formula

C6H4BrFO2S

Molecular Weight

239.06 g/mol

InChI

InChI=1S/C6H4BrFO2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H

InChI Key

LELPUBDFQNSHLE-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)F

Canonical SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)F

Click Chemistry

Synthesis of Sulfonyl Fluorides

Synthesis of Bioactive Molecules

3-Bromobenzenesulfonyl fluoride is an organosulfur compound with the molecular formula C6H4BrFO2S. It is characterized by a bromine atom attached to the benzene ring and a sulfonyl fluoride functional group. This compound is recognized for its versatility in various synthetic and chemical processes, particularly in organic chemistry and biochemical applications. Its unique structure allows it to participate in a range of

3-BSF acts as a linker molecule in click chemistry, enabling the conjugation of small molecules with biomolecules. The SO2F group facilitates a rapid and efficient reaction with the hydroxyl group on the biomolecule, forming a stable amide bond. This conjugation strategy offers an alternative to traditional methods using amides and phosphates as linkers [].

  • Nucleophilic Substitution Reactions: The fluoride group can be substituted by various nucleophiles, which allows for the formation of different sulfonyl derivatives.
  • Oxidation and Reduction: Under specific conditions, this compound can be oxidized or reduced, leading to the formation of various products.
  • Click Chemistry: It is employed in click chemistry to create stable sulfonyl linkages with biomolecules such as proteins and nucleic acids .

These reactions highlight the compound's utility as a building block in organic synthesis.

The biological activity of 3-bromobenzenesulfonyl fluoride is primarily attributed to its ability to form stable covalent bonds with specific molecular targets. It reacts with nucleophilic amino acid residues in proteins, resulting in stable sulfonyl linkages. This property makes it particularly useful in the design of enzyme inhibitors and other bioactive molecules. Its reactivity has been exploited in various biochemical studies, including modifications of proteins and nucleic acids .

3-Bromobenzenesulfonyl fluoride can be synthesized through several methods:

  • From Sulfonyl Chloride: A common method involves reacting 3-bromobenzenesulfonyl chloride with a fluoride source such as potassium fluoride or cesium fluoride under mild conditions.
  • One-Pot Synthesis: In industrial settings, it can be prepared via a one-pot synthesis from readily available sulfonates or sulfonic acids, utilizing mild reaction conditions suitable for large-scale production .
  • Visible-Light-Mediated Reactions: Recent studies have explored visible-light-mediated reactions that utilize sulfonyl fluorides for efficient sulfonylation processes, showcasing innovative synthetic routes .

3-Bromobenzenesulfonyl fluoride finds applications across various fields:

  • Organic Synthesis: It serves as a reagent for synthesizing complex organic molecules.
  • Biochemical Research: The compound is used to modify biomolecules, facilitating studies on protein interactions and functions.
  • Industrial Production: It is involved in producing specialty chemicals and materials due to its reactive nature .

Interaction studies involving 3-bromobenzenesulfonyl fluoride have focused on its mechanism of action when interacting with proteins and nucleic acids. The formation of sulfonyl linkages with nucleophilic sites on biomolecules has been extensively studied to understand its potential as an inhibitor or modulator of biological activity. These interactions are crucial for developing new therapeutic agents targeting specific enzymes or pathways within biological systems .

3-Bromobenzenesulfonyl fluoride can be compared with other sulfonyl fluoride derivatives:

Compound NameStructure FeatureUnique Aspects
Benzenesulfonyl fluorideNo halogen substituentSimpler structure; less reactive
4-Bromobenzenesulfonyl fluorideBromine at para positionDifferent reactivity profile due to position
4-Chlorobenzenesulfonyl fluorideChlorine instead of bromineVarying electronic effects influencing reactivity

The presence of the bromine atom at the meta position on the benzene ring in 3-bromobenzenesulfonyl fluoride contributes to its unique reactivity and selectivity compared to these similar compounds . This structural feature influences its applications and effectiveness in

XLogP3

2.6

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Wikipedia

3-Bromobenzene-1-sulfonyl fluoride

Dates

Modify: 2023-08-16

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